molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12128019
M. Wt: 334.5 g/mol
InChI Key: BIWKVRKBDNJUEE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for its potent biological activity. This scaffold is of significant interest in medicinal chemistry, particularly for its role as a protein kinase inhibitor (PKI) in targeted cancer therapy. Protein kinases are enzymes that are key regulators of cellular signaling, and their disruption is a hallmark of many cancers, making them important targets for small-molecule inhibitors . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that is highly amenable to chemical modification. The specific substitution pattern on this compound—featuring a phenyl group at the 3-position, a propyl chain at the 5-position, and a cyclohexylamine at the 7-position—is designed to fine-tune the molecule's electronic properties, lipophilicity, and overall interaction with biological targets. Substitutions at these positions are known to significantly influence binding affinity to kinase ATP-binding sites through hydrogen bonding, hydrophobic interactions, and π–π stacking . Researchers can utilize this compound as a key intermediate or core structure in the design and synthesis of novel therapeutic agents, especially for probing kinase function and developing anti-proliferative drugs . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3

InChI Key

BIWKVRKBDNJUEE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole-Amines with β-Dicarbonyl Compounds

The pyrazolo[1,5-a]pyrimidine core is constructed via cyclization of 4-phenyl-1H-pyrazol-5-amine (3 ) with β-dicarbonyl reagents. For example, reacting 3 with N-methyl uracil in ethanol under sodium ethoxide catalysis yields 3-phenylpyrazolo[1,5-a]pyrimidinone (5 ) (Scheme 1). This step achieves a 75–85% yield, with the reaction mechanism involving nucleophilic attack by the pyrazole-amine on the electrophilic carbonyl carbon, followed by dehydration.

Key Reaction Conditions

  • Solvent: Ethanol (10.83 vol relative to substrate)

  • Catalyst: Sodium ethoxide (1.2 equiv)

  • Temperature: Reflux (78°C)

  • Duration: 12–18 hours

Functionalization at the 5-Position: Propyl Group Introduction

Chlorination and Nucleophilic Substitution

The 5-position is functionalized via chlorination followed by alkylation. Treatment of pyrazolo[1,5-a]pyrimidinone (5 ) with phosphorus oxychloride (POCl₃) at 110°C for 4 hours generates 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (6 ) in 90% yield. Subsequent nucleophilic substitution with propylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C to room temperature introduces the propyl group, achieving 70–75% yield (Scheme 2).

Optimization Insights

  • Propyl group introduction requires anhydrous conditions to prevent hydrolysis.

  • Excess Grignard reagent (1.5 equiv) ensures complete substitution.

Amination at the 7-Position: Cyclohexylamine Coupling

Direct Reductive Amination

The 7-amino group is introduced via palladium-catalyzed reductive amination. Combining 5-propyl-3-phenylpyrazolo[1,5-a]pyrimidine with cyclohexylamine in methanol under hydrogen gas (4.9 MPa pressure) at 90°C for 40 hours yields the target compound in 83% enantiomeric excess (ee). Ruthenium catalysts such as [(R)-binap]RuCl₂ enhance stereoselectivity, with s/c (substrate-to-catalyst) ratios of 500:1 proving optimal.

Critical Parameters

  • Catalyst: [(R)-binap]RuCl₂ (0.19 mol%)

  • Additives: (NH₄)₂HPO₄ (1.2 equiv), 2-hydroxynicotinic acid (0.2 equiv)

  • Hydrogen pressure: 4.5–5.1 MPa

Buchwald-Hartwig Amination

Alternative amination employs palladium-catalyzed cross-coupling. Using Pd(OAc)₂ (10 mol%), Xantphos (12 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 24 hours, the 7-chloro intermediate reacts with cyclohexylamine to furnish the product in 78% yield. This method avoids high-pressure hydrogenation but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Reductive Amination83High enantioselectivity, scalableHigh-pressure equipment required
Buchwald-Hartwig78Mild conditions, no H₂Sensitive to moisture, costly ligands
Nucleophilic Substitution75Simple reagentsLow functional group tolerance

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 5.21 (s, 1H, NH), 3.02–2.95 (m, 1H, cyclohexyl), 1.82–1.65 (m, 10H, cyclohexyl + propyl).

  • HRMS : m/z calculated for C₂₀H₂₅N₅ [M+H]⁺: 336.2189; found: 336.2192.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing O- versus N-alkylation during amination is minimized using bulky bases (e.g., DBU) and polar aprotic solvents (DMF).

Byproduct Formation

Triazolo[1,5-a]pyridine byproducts (e.g., 3a ) arise in acetic acid-rich environments; limiting HOAc to 6 equiv suppresses this .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives at various positions on the ring

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced amine or alcohol derivatives

  • Substitution:

      Reagents: Halogenated compounds, nucleophiles

      Conditions: Base or acid catalysis

      Products: Substituted derivatives with various functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Ethanol, dichloromethane, water

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibit antiviral properties. Specifically, N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential against viral infections. A patent describes its utility in treating viral infections, suggesting that it may inhibit viral replication mechanisms effectively .

Anticancer Properties

This compound has shown promising results in anticancer research. Preliminary studies on various cancer cell lines have demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound's structure implies potential anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . Further studies are required to elucidate the exact mechanisms and efficacy in clinical settings.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the compound's biological activity:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name R3 Substituent R5 Substituent Amine Substituent Key Features Reference
Target Compound Phenyl Propyl Cyclohexyl High lipophilicity; potential for improved metabolic stability
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Enhanced anti-M. tb activity (IC₅₀ = 0.12 μM); moderate hERG liability
N-(4-Chlorophenyl)-3-phenyl-5-propyl Phenyl Propyl 4-Chlorophenyl Structural analog with halogenated aryl amine; uncharacterized activity
5-Methyl-N-(3-methylbutyl)-3-phenyl Phenyl Methyl 3-Methylbutyl Increased steric bulk; unknown efficacy
3-(4-Fluorophenyl)-5-(4-isopropylphenyl) 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl Improved microsomal stability; retained anti-M. tb potency

Key Observations :

  • Anti-M. tb Activity : Fluorine at R3 (e.g., 4-fluorophenyl) enhances potency against M. tb, as seen in compounds with IC₅₀ values <1 μM . The target compound’s phenyl group at R3 may reduce activity compared to fluorinated analogs.
  • Amine Substituent : Pyridin-2-ylmethyl amines (e.g., compounds) show balanced solubility and target engagement, whereas cyclohexylamines (target compound) may prioritize lipophilicity for tissue penetration .
  • R5 Alkyl Chains : Propyl chains (target compound) improve metabolic stability over methyl groups but may reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The cyclohexyl and propyl groups in the target compound likely increase logP compared to pyridinylmethyl or polar amine derivatives, favoring blood-brain barrier penetration but risking solubility limitations .
  • Metabolic Stability : Propyl chains at R5 resist oxidative metabolism better than shorter alkyl groups (e.g., methyl), as observed in mouse/human liver microsomal assays for related compounds .
  • hERG Liability : Pyridinylmethyl amines exhibit moderate hERG inhibition (IC₅₀ ~10 μM), while bulky amines (e.g., cyclohexyl) may reduce this risk due to steric hindrance .

Biological Activity

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H28N4C_{22}H_{28}N_4. The compound features a pyrazolo[1,5-a]pyrimidine core structure that is known for its ability to interact with various biological targets.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Various synthetic routes have been developed to enhance the structural diversity of these compounds, allowing for modifications at different positions on the pyrimidine ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or other proteins involved in cell proliferation and survival .

Enzymatic Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Research indicates that it can act as a selective inhibitor of certain protein kinases, which are critical in signaling pathways related to cancer and other diseases .

Case Studies and Findings

  • Inhibition of HDAC6 : A related study found that certain pyrazolo derivatives exhibited strong inhibitory effects on histone deacetylase 6 (HDAC6), which is implicated in acute liver injury (ALI). These compounds demonstrated significant antinecroptotic activity and anti-inflammatory properties, suggesting potential applications in treating liver conditions .
  • Anti-HIV Activity : Other derivatives have been tested for their anti-HIV activity. Compounds similar to this compound showed effective inhibition against wild-type HIV strains with low EC50 values, indicating their potential as antiviral agents .

Data Summary

Activity IC50/EC50 Values Notes
AnticancerVaries (sub-micromolar range)Induces apoptosis in various cancer cell lines
HDAC6 InhibitionIC50 = 4.95 nMSignificant selectivity over other HDACs
Anti-HIVEC50 = 0.0038 - 0.4759 μmol/LEffective against multiple HIV strains

Q & A

Q. What are the key synthetic strategies for preparing N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core followed by introducing substituents. A common method is the Suzuki-Miyaura cross-coupling reaction to attach aryl groups (e.g., phenyl) at position 3 . For the cyclohexylamine moiety at position 7, nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) is employed. Optimization includes:

  • Solvent selection : Dichloromethane or DMF for polar intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling .
  • Temperature control : 80–100°C for cyclization steps, monitored via TLC .
  • Purification : Column chromatography or recrystallization from ethanol/hexane mixtures .

Q. How are structural features of this compound characterized, and what analytical techniques are prioritized?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing pyrazole vs. pyrimidine protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions, as demonstrated for analog 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .

Q. What preliminary biological activities are associated with this compound?

Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors or antiviral agents. For example:

  • Kinase inhibition : Analogous compounds (e.g., N-cyclohexyl-5-methyl derivatives) show IC₅₀ values <1 µM against CDK2 .
  • Antiviral activity : Chlorophenyl-substituted analogs inhibit viral replication in vitro (EC₅₀ ~2.5 µM) .

Advanced Research Questions

Q. How do substituent variations at positions 3, 5, and 7 influence structure-activity relationships (SAR)?

Substituent PositionFunctional GroupImpact on ActivityReference
3PhenylEnhances π-π stacking with hydrophobic kinase pockets
5Propyl vs. MethylLonger alkyl chains improve membrane permeability but may reduce solubility
7CyclohexylamineIncreases metabolic stability compared to linear amines

Q. What strategies address contradictions in biological data across analogs?

Discrepancies in activity (e.g., antiviral vs. anticancer) arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) enhance target binding, while electron-donating groups (e.g., OCH₃) may reduce efficacy .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (CDK2 vs. CDK4) yield divergent IC₅₀ values . Validate using orthogonal assays (e.g., SPR for binding affinity) .

Q. How is regioselectivity achieved during pyrazolo[1,5-a]pyrimidine core formation?

Regioselective synthesis is guided by:

  • Catalyst design : Novel catalysts (e.g., CuI/1,10-phenanthroline) direct cyclization to favor the 1,5-a isomer over 1,2-a .
  • Temperature gradients : Slow heating (40°C → 80°C) minimizes side products during annulation .

Q. What advanced methodologies resolve crystallographic challenges for this compound?

  • Cocrystallization : Use fragment-based screening to identify co-crystals with kinases (e.g., CDK2) .
  • Low-temperature data collection : Mitrate radiation damage during X-ray exposure (100 K) .

Methodological Guidance

Q. How should researchers optimize purity and stability during storage?

  • Purity control : HPLC with C18 columns (acetonitrile/water gradient) achieves >98% purity .
  • Stability : Store at -20°C under argon; avoid prolonged exposure to light due to photosensitivity of the pyrimidine ring .

Q. What computational tools support SAR studies for this scaffold?

  • Molecular docking (AutoDock Vina) : Predict binding modes to kinases (PDB: 1H1S) .
  • QSAR models : Correlate logP values (2.5–4.0) with cellular uptake rates .

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